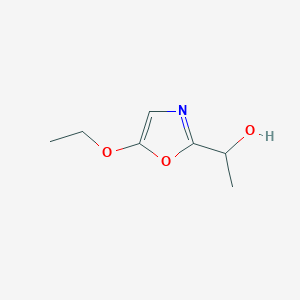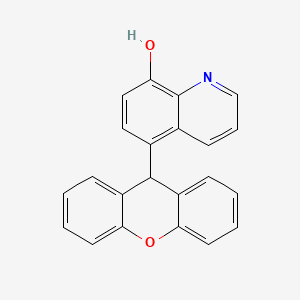
5-(9h-Xanthen-9-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9H-Xanthen-9-yl)quinolin-8-ol is a complex organic compound that belongs to the family of xanthones and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis. The structure of this compound consists of a xanthone moiety fused with a quinoline ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Xanthen-9-yl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 9H-xanthen-9-one with 8-hydroxyquinoline under acidic conditions. The reaction typically requires a dehydrating agent such as acetic anhydride or zinc chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and catalytic methods, such as palladium or copper catalysis, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(9H-Xanthen-9-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and substituted quinoline derivatives .
Scientific Research Applications
5-(9H-Xanthen-9-yl)quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes for analytical applications.
Mechanism of Action
The mechanism of action of 5-(9H-Xanthen-9-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(9H-Xanthen-9-yl)quinolin-8-ol include:
Xanthone derivatives: Compounds with a xanthone core structure, such as 1-hydroxyxanthone and 3-methoxyxanthone.
Quinoline derivatives: Compounds with a quinoline core structure, such as 8-hydroxyquinoline and 2-methylquinoline.
Uniqueness
The uniqueness of this compound lies in its combined xanthone and quinoline moieties, which confer distinct chemical and biological properties. This dual structure allows the compound to exhibit a broader range of activities compared to its individual components .
Properties
CAS No. |
6325-83-3 |
|---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(9H-xanthen-9-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H15NO2/c24-18-12-11-14(15-8-5-13-23-22(15)18)21-16-6-1-3-9-19(16)25-20-10-4-2-7-17(20)21/h1-13,21,24H |
InChI Key |
NPKQVSMGLRUXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C5C=CC=NC5=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


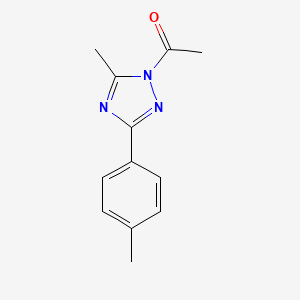
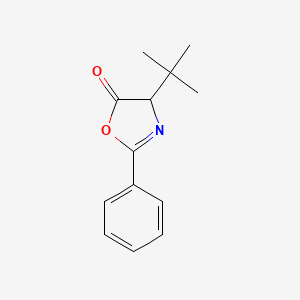
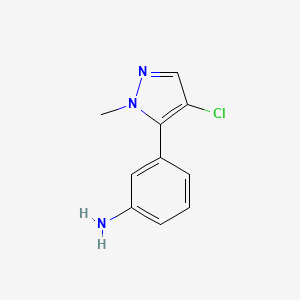
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

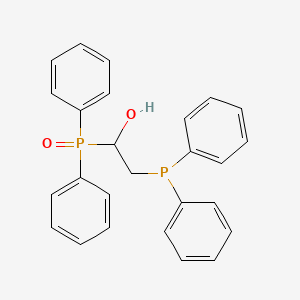
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
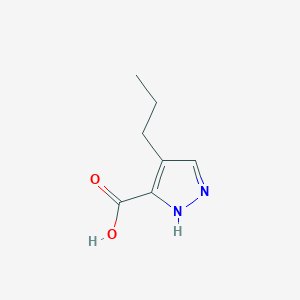
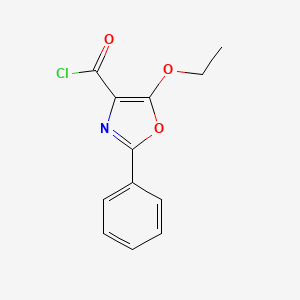
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
